Physicochemical properties of 4-Methyl-2-pyridinamine hydrochloride
Physicochemical properties of 4-Methyl-2-pyridinamine hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-2-pyridinamine Hydrochloride
Introduction
4-Methyl-2-pyridinamine, also known as 2-amino-4-picoline, is a pivotal heterocyclic amine that serves as a versatile building block in medicinal chemistry and materials science.[1][2] Its derivatives have been explored for various therapeutic applications, including the inhibition of inducible nitric oxide synthase (iNOS), a key enzyme in inflammatory processes.[2][3] For practical application in research and drug development, particularly for formulation and biological testing, the compound is frequently converted into its hydrochloride salt. This conversion to 4-Methyl-2-pyridinamine hydrochloride dramatically enhances aqueous solubility and stability, which are critical parameters for preclinical and clinical studies.
This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core physicochemical properties of 4-Methyl-2-pyridinamine hydrochloride. It synthesizes theoretical principles with practical experimental methodologies, offering insights into the causality behind analytical choices. The guide distinguishes between the properties of the free base and its hydrochloride salt, providing a robust foundation for its use in a laboratory setting.
Chemical Identity and Structure
The fundamental properties of a compound are dictated by its structure. 4-Methyl-2-pyridinamine is an aromatic pyridine ring substituted with a methyl group at position 4 and an amino group at position 2. The hydrochloride salt is formed by the protonation of the more basic ring nitrogen atom.
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Free Base: 4-Methyl-2-pyridinamine
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Hydrochloride Salt: 4-Methyl-2-pyridinamine hydrochloride
The equilibrium between the free base and its conjugate acid is central to its behavior in aqueous and biological systems.
Caption: Acid-base equilibrium of 4-Methyl-2-pyridinamine.
Physicochemical Properties Summary
The following table summarizes the key physicochemical data. It is crucial to distinguish between the free base and the hydrochloride salt, as their properties differ significantly. Data for the free base is more widely published, while properties for the salt are often inferred from chemical principles.
| Property | 4-Methyl-2-pyridinamine (Free Base) | 4-Methyl-2-pyridinamine Hydrochloride | Rationale for Difference |
| Synonyms | 2-Amino-4-picoline, 4M2AP | 2-Amino-4-picolinium chloride | N/A |
| CAS Number | 695-34-1[2][4][5] | Not explicitly found; derivative of 695-34-1 | N/A |
| Molecular Formula | C₆H₈N₂[2][5][6] | C₆H₉ClN₂ | Addition of HCl |
| Molecular Weight | 108.14 g/mol [2][5][6][7] | 144.60 g/mol | Addition of HCl (36.46 g/mol ) |
| Appearance | Light yellow to brown flakes/crystalline powder[1][2] | Expected to be a white to off-white crystalline solid | Ionic salts are typically colorless crystalline solids. |
| Melting Point | 96 - 101 °C[2][4][5][8][9] | Significantly higher than the free base | Strong ionic interactions in the crystal lattice require more energy to overcome. |
| Boiling Point | 230 °C (at 760 mmHg)[2][4][5][8][9] | Not applicable (decomposes upon heating) | Ionic compounds have negligible vapor pressure and decompose at high temperatures. |
| Water Solubility | Soluble[2][4][5] | Highly soluble | The ionic nature of the salt allows for strong, favorable interactions with polar water molecules. |
| pKa (of Conjugate Acid) | 7.48[2][5] | N/A (already protonated) | The pKa value describes the equilibrium between the base and its conjugate acid. |
| LogP (Octanol/Water) | 0.56 - 1.08[2][5] | Significantly lower (more hydrophilic) | The charged species has a much lower preference for the nonpolar octanol phase. |
Key Physicochemical Parameters and Determination Protocols
Solubility Profile
Expertise & Experience: The primary reason for creating the hydrochloride salt of a basic pharmaceutical candidate is to enhance its aqueous solubility. The free base, while described as "soluble," may have limitations for formulating concentrated stock solutions or for achieving desired dissolution rates in vivo. The hydrochloride salt, being ionic, readily dissolves in water. This is a critical parameter that dictates the compound's utility in biological assays and as a potential drug substance.
Protocol: Aqueous Solubility Determination (Shake-Flask Method)
This protocol is based on the OECD Guideline 105 and is a self-validating system for determining the saturation solubility of a compound in water.
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Preparation: Add an excess amount of 4-Methyl-2-pyridinamine hydrochloride to a known volume of deionized water (or a relevant buffer, e.g., PBS) in a sealed, screw-cap glass vial. The excess solid is crucial to ensure saturation is reached.
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Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is established between the dissolved and undissolved solid. A preliminary test can determine the time needed to reach equilibrium.
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Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Centrifuge the sample at high speed to pellet all undissolved solids.
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Sampling: Carefully extract an aliquot of the clear supernatant.
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Quantification: Dilute the aliquot with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.
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Validation: The presence of undissolved solid at the end of the experiment visually confirms that saturation was achieved.
Caption: Workflow for shake-flask solubility determination.
Acidity and Basicity (pKa)
Expertise & Experience: The pKa of 7.48 for 4-Methyl-2-pyridinamine is a critical value.[2][5] It indicates that at physiological pH (~7.4), the compound will exist as a nearly 50:50 mixture of the protonated (charged, hydrochloride form) and the neutral (free base) species. This has profound implications for drug development:
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Absorption: The neutral form is generally more membrane-permeable and thus more readily absorbed across biological membranes like the gut wall.
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Distribution: The charged form will have higher aqueous solubility and may interact differently with plasma proteins.
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Target Binding: The specific protonation state may be essential for binding to a biological target (e.g., forming a salt bridge in an enzyme's active site).
Protocol: pKa Determination by Potentiometric Titration
This method provides a highly accurate measure of a compound's pKa by monitoring pH changes during titration.
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Solution Preparation: Accurately weigh and dissolve a sample of 4-Methyl-2-pyridinamine (the free base) in deionized, CO₂-free water.
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Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Insert a calibrated pH electrode and a burette tip containing a standardized titrant (e.g., 0.1 M HCl).
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Titration: Add the HCl titrant in small, precise increments. After each addition, allow the pH reading to stabilize and record the pH value and the volume of titrant added.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH value at the half-equivalence point (where half of the amine has been protonated). The equivalence point can be found from the inflection point of the titration curve (or the peak of its first derivative).
Caption: Protocol for pKa determination via potentiometric titration.
Spectroscopic and Analytical Characterization
Spectroscopic analysis provides the definitive structural confirmation and is essential for quality control. The protonation to form the hydrochloride salt induces predictable changes in the spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: For the free base, characteristic signals include the methyl protons, the aromatic protons on the pyridine ring, and the amine protons.[10] Upon conversion to the hydrochloride salt, a significant downfield shift (deshielding) of the aromatic protons is expected. This is because the protonation of the ring nitrogen withdraws electron density from the aromatic system, making the attached protons more electron-deficient.[11] The amine protons may also shift and broaden.
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¹³C NMR: Similar to ¹H NMR, the carbon atoms of the pyridine ring in the hydrochloride salt will exhibit a downfield shift compared to the free base due to the same electron-withdrawing effect of the newly formed N⁺-H bond.[10][12]
Infrared (IR) Spectroscopy
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Free Base: The IR spectrum of 4-Methyl-2-pyridinamine shows characteristic N-H stretching bands for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretches for the aromatic ring and methyl group (~2900-3100 cm⁻¹), and complex ring vibration bands in the fingerprint region (1400-1600 cm⁻¹).[6]
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Hydrochloride Salt: The spectrum of the salt is markedly different. The most prominent change is the appearance of a very broad and strong absorption band in the 2500-3200 cm⁻¹ region, which is characteristic of the N⁺-H stretch of a pyridinium salt.[13] The N-H stretches of the amino group will also be altered, and the aromatic ring vibrations in the fingerprint region will shift due to the change in the ring's electronic structure.[13]
Mass Spectrometry (MS)
Regardless of whether the free base or the hydrochloride salt is analyzed, standard electron ionization (EI) or electrospray ionization (ESI) mass spectrometry will typically detect the mass of the protonated free base [M+H]⁺. For 4-Methyl-2-pyridinamine, this corresponds to an m/z of 109. The hydrochloride is not covalently bonded and is lost during the ionization process, so the mass of the chloride ion is not observed. The molecular ion of the free base (m/z 108) is also commonly observed.[14]
Stability and Handling
Trustworthiness: Understanding a compound's stability is paramount for ensuring the integrity of experimental results. Degradation can lead to inaccurate quantification and the appearance of unexpected biological effects.
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Chemical Stability: The compound is stable under normal laboratory conditions.[4] However, it is incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[4]
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Hygroscopicity: Both the free base and the hydrochloride salt are noted to be hygroscopic, meaning they readily absorb moisture from the air.[2][4][5] This is a critical handling consideration. Absorption of water can lead to inaccurate weighing and can promote degradation over time.
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Storage Recommendations: To ensure long-term stability and prevent moisture uptake, 4-Methyl-2-pyridinamine hydrochloride should be stored in a tightly sealed container, preferably in a desiccator or a controlled low-humidity environment.[2][5] Storage in a dark place under an inert atmosphere (e.g., argon or nitrogen) is also recommended to protect against potential light- or air-induced degradation.[2][5]
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Liang, S. H., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry. [Link]
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